molecular formula C10H12 B1330402 2,4-Dimethylstyrene CAS No. 2234-20-0

2,4-Dimethylstyrene

Cat. No. B1330402
CAS RN: 2234-20-0
M. Wt: 132.2 g/mol
InChI Key: OEVVKKAVYQFQNV-UHFFFAOYSA-N
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Description

2,4-Dimethylstyrene is a chemical compound with the molecular formula C10H12 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

2,4-Dimethylstyrene is synthesized and optimized as a high-performance single-stage-crosslinking electron-beam resist . It is also available as a stabilized product with a concentration of 97% .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylstyrene can be represented by the InChI string: InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3 . The 3D structure of the compound can be viewed using specific software .


Physical And Chemical Properties Analysis

2,4-Dimethylstyrene is a liquid with a molecular weight of 132.2023 . It has a refractive index of 1.543 at 20°C . The boiling point is 73-74 °C at 10 mmHg, and the melting point is -64 °C .

Scientific Research Applications

1. Polymerization and Resist Development

2,4-Dimethylstyrene has been utilized in developing high-performance electron-beam resists through copolymerization with vinyl benzyl chloride. This application leverages the structural features of the polymers to prevent chain scission during irradiation, increasing resist sensitivity (Tate, Heshmati, Brown, & Wills, 1999).

2. Exploration in Solid State Polymerization

Research has shown that 2,4-dimethylstyrene can be polymerized using ionizing radiation in various states, including crystalline solid and pure liquid. The polymerization mechanism of this compound is temperature-dependent, with a cationic mechanism dominating at lower temperatures and a free-radical mechanism at higher temperatures (Chen & Stamm, 1962).

3. Cross-linking and Chain Scission in Electron-Beam Resists

The behavior of 2,4-dimethylstyrene in electron-beam resists, particularly its resistance to radiation-induced chain scission, has been a subject of study. This research is crucial for improving lithographic contrast and resist performance (Jones, Matsubayashi, Tate, & Brambley, 1990).

4. Inclusion in Polymer-Clay Nanocomposites

2,4-Dimethylstyrene forms part of the polymer-clay nanocomposites, where its properties contribute to the mechanical and thermal behavior of these materials. This application is significant in enhancing the performance of composite materials (Wu, Jiang, Hu, Han, He, & Zhou, 2009).

Safety And Hazards

2,4-Dimethylstyrene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2,4-Dimethylstyrene are not mentioned in the available resources, its use in the synthesis of copolymers suggests potential applications in the development of new materials .

Relevant Papers

The synthesis and optimization of 2,4-Dimethylstyrene as a high-performance single-stage-crosslinking electron-beam resist have been discussed in a research paper . More information about this compound can be found in the NIST/TRC Web Thermo Tables .

properties

IUPAC Name

1-ethenyl-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVVKKAVYQFQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25990-16-3
Record name Benzene, 1-ethenyl-2,4-dimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25990-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID00176875
Record name 2,4-Dimethylstyrene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylstyrene

CAS RN

2234-20-0
Record name 2,4-Dimethylstyrene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dimethylstyrene
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Record name 2,4-DIMETHYLSTYRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62089
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Record name 2,4-Dimethylstyrene
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Record name 4-vinyl-m-xylene
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Record name 2,4-DIMETHYLSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
425
Citations
CSH Chen, RF Stamm - Journal of Polymer Science, 1962 - Wiley Online Library
By means of initiation with ionizing radiation, styrene and 2,4‐dimethylstyrene have been polymerized in the crystalline solid state, in the pure liquid state, and in solution at different …
Number of citations: 20 onlinelibrary.wiley.com
OA Gunder, NI Voronkina… - IEEE transactions on …, 1995 - ieeexplore.ieee.org
Scintillation detectors based on poly-2,4-dimethyl styrene (P-2,4-DMS) are studied. Investigated is the influence of two methyl groups present in the benzene ring on the energy, spectral …
Number of citations: 5 ieeexplore.ieee.org
CSH Chen - Journal of Polymer Science, 1962 - Wiley Online Library
The radiation‐induced polymerizations of undiluted styrene and of 2,4‐dimethylstyrene have been studied in the solid, partially solid, and completely liquid states. The results may be …
Number of citations: 9 onlinelibrary.wiley.com
VE Eskin, TN Nekrasova, U Juraev - European Polymer Journal, 1975 - Elsevier
The unperturbed chain dimensions K θ of polydimethylstyrene (PDMS) in 12 solvents were determined by the Stockmayer-Fixman procedure. It was found that the value of K θ …
Number of citations: 8 www.sciencedirect.com
LA Volkova, YA Andreyeva, VY Eskin - Polymer Science USSR, 1978 - Elsevier
The critical opalescence of poly-2,4-dimethylstyrene solutions in n-heptane in the molecular weight M w range 0·5 × 10 5 −2·5 × 10 5 has been investigated, using the visible light and X-…
Number of citations: 2 www.sciencedirect.com
T Iguchi, C Huang, M Imoto - Die Makromolekulare Chemie …, 1960 - Wiley Online Library
The reaction of 2,4‐dimethyl‐ethylbenzene with formaldehyde was carried out in acetic acid solution in the presence of perchloric acid. The values of the initial rate constants and the …
Number of citations: 1 onlinelibrary.wiley.com
VY Eskin, TN Nekrasova, VB Zhurayev - Polymer Science USSR, 1975 - Elsevier
The Stockmayer-Fixman extrapolation method has been used to determine the parameters K θ of the unperturbed poly-2,4-dimethylstyrene (PDMS) coil dimensions in 12 different …
Number of citations: 3 www.sciencedirect.com
P Miller Tate, P Heshmati, A Brown, J Wills - Journal of Materials Science …, 1999 - Springer
We have successfully synthesized and optimized a range of copolymers of 2,4-dimethylstyrene and 3/4-chloromethylstyrene (vinyl benzyl chloride, VBC) as high-performance single-…
Number of citations: 1 link.springer.com
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
Mw/g/mol Solvent T/K V1, spec/cm3/g Ref. poly (2, 4-dimethylstyrene) 100000 benzene 293.15 0.954 1974ESK1 poly (2, 4-dimethylstyrene) 100000 benzene 293.15 0.954 1976ESK1 …
Number of citations: 2 link.springer.com
W Zhang, P Dong, F Lao, J Liu, X Liao, J Wu - Food chemistry, 2019 - Elsevier
The commercial mango cultivar Keitt lacks a theoretical foundation for aroma control during processing. To discriminate the aroma-active compounds in fresh mango juice, odor activity …
Number of citations: 86 www.sciencedirect.com

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